molecular formula C8H16ClNO B2411179 5-Cyclopropyl-1,4-oxazepane;hydrochloride CAS No. 2287288-21-3

5-Cyclopropyl-1,4-oxazepane;hydrochloride

Cat. No. B2411179
CAS RN: 2287288-21-3
M. Wt: 177.67
InChI Key: MZRYABYOYCYKAL-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1,4-oxazepane;hydrochloride” is a chemical compound with the CAS Number: 2287288-21-3 . It has a molecular weight of 177.67 . It is typically in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO.ClH/c1-2-7 (1)8-3-5-10-6-4-9-8;/h7-9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Neuroprotective Applications

Due to its interactions with glutamate receptors, 5-Cyclopropyl-1,4-oxazepane hydrochloride is being investigated for its neuroprotective effects. It may prevent neuronal damage caused by excitotoxicity.

For more technical details, you can find the compound on Sigma-Aldrich’s website here . Additionally, you can explore its synthesis methods and biological activity on EvitaChem’s platform here.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

5-cyclopropyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-5-10-6-4-9-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRYABYOYCYKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCOCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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